Methyl 3-cyano-3-methyl-2-oxoindoline-6-carboxylate

Description

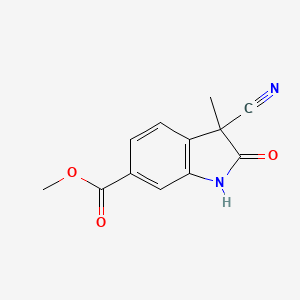

Methyl 3-cyano-3-methyl-2-oxoindoline-6-carboxylate is a substituted indoline derivative characterized by a cyano (-CN) and methyl (-CH₃) group at position 3, a ketone (oxo) group at position 2, and a methoxycarbonyl (-COOCH₃) group at position 6 (Figure 1). This compound belongs to a class of heterocyclic structures with applications in medicinal chemistry and organic synthesis, particularly as intermediates for bioactive molecules.

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

methyl 3-cyano-3-methyl-2-oxo-1H-indole-6-carboxylate |

InChI |

InChI=1S/C12H10N2O3/c1-12(6-13)8-4-3-7(10(15)17-2)5-9(8)14-11(12)16/h3-5H,1-2H3,(H,14,16) |

InChI Key |

KEAKKNAVAKWWLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C(=O)OC)NC1=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyano-3-methyl-2-oxoindoline-6-carboxylate typically involves the reaction of 3-cyano-3-methyl-2-oxoindoline with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives of the indoline ring.

Reduction: Reduced forms of the cyano and carbonyl groups.

Substitution: Substituted indoline derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 3-cyano-3-methyl-2-oxoindoline-6-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique chemical structure allows for various transformations, making it a versatile building block in organic synthesis.

Synthetic Routes

The compound can be synthesized through the reaction of 3-cyano-3-methyl-2-oxoindoline with methyl chloroformate under basic conditions. Typical solvents include dichloromethane or tetrahydrofuran, with bases like triethylamine facilitating the reaction.

Biological Research Applications

Research has indicated that this compound exhibits potential biological activities, including anticancer and antimicrobial properties.

Antiviral Activity

In a study investigating a series of oxindole derivatives, this compound was evaluated for its antiviral activity against HIV-1. The compound demonstrated promising results, with selectivity indices indicating effective inhibition of viral replication while maintaining low toxicity .

Anticancer Properties

The compound has been assessed for its anticancer activity through various in vitro assays against human tumor cell lines. It exhibited significant growth inhibition rates, suggesting its potential as a lead compound for cancer treatment .

Pharmaceutical Applications

This compound is explored as a precursor in the synthesis of biologically active molecules, particularly in drug development.

Nintedanib Synthesis

One notable application is its role in the synthesis of Nintedanib, a small molecule tyrosine kinase inhibitor used in cancer therapy. The synthesis pathway involves several steps where this compound acts as a critical intermediate, enhancing the efficiency and yield of the final product .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Case Study: Antiviral Efficacy

A recent study synthesized various oxindole derivatives, including methyl 3-cyano variants, and tested their efficacy against HIV. The results showed that specific derivatives had high selectivity indices, indicating their potential as therapeutic agents against viral infections .

Case Study: Anticancer Activity Assessment

Research conducted by the National Cancer Institute evaluated methyl 3-cyano-3-methyl-2-oxoindoline derivatives across multiple cancer cell lines. The findings highlighted significant antitumor activity, prompting further investigation into its mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of methyl 3-cyano-3-methyl-2-oxoindoline-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The compound may exert its effects by modulating these pathways, leading to changes in cellular functions such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Molecular Comparison of Methyl 3-cyano-3-methyl-2-oxoindoline-6-carboxylate and Analogous Compounds

Structural and Electronic Effects

- This contrasts with the chloro substituent in Methyl 6-chlorooxoindoline-3-carboxylate, which enhances lipophilicity and may improve membrane permeability in bioactive molecules . The methyl group at C3 in both the target compound and Methyl 3-methyl-2-oxoindoline-6-carboxylate provides steric hindrance, stabilizing the indoline ring against oxidation . The methoxy-phenylmethylene group in (E)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate extends conjugation, likely shifting UV-Vis absorption maxima, making it suitable for spectroscopic applications .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (MW 230.22) is heavier than its methyl-substituted analog (MW 205.21) due to the cyano group. However, the polar cyano and oxo groups may improve aqueous solubility compared to purely hydrocarbon-substituted derivatives . The methoxy-phenylmethylene derivative (MW 309.32) exhibits higher hydrophobicity, limiting solubility in polar solvents but enhancing compatibility with lipid membranes .

Biological Activity

Methyl 3-cyano-3-methyl-2-oxoindoline-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, including anticancer and antimicrobial properties, synthesis methods, and structural characteristics.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 230.22 g/mol. The compound features an indoline structure characterized by a fused benzene and pyrrole ring, along with a cyano group and a methyl ester functional group, which contribute to its chemical reactivity and biological potential.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties . For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated that these compounds can induce apoptosis in cancer cells, such as the MDA-MB-231 breast cancer cell line.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of several indoline derivatives, including this compound, on MDA-MB-231 cells. The results indicated:

| Compound | Concentration (μM) | Apoptosis Induction (Caspase-3 Activity) | Morphological Changes |

|---|---|---|---|

| This compound | 10 | 1.33 times increase | Significant |

| Control | - | Baseline | None |

These findings suggest that the compound may act as a microtubule-destabilizing agent, enhancing apoptosis through caspase activation .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial activity against various pathogens. Compounds within the same structural family have been tested for their efficacy against bacteria and fungi, indicating potential applications in treating infectious diseases.

Efficacy Against Microbial Strains

A comparative study assessed the antimicrobial properties of several derivatives against common pathogens:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 μg/mL |

| Control | - | - |

The results indicated that this compound exhibits promising antimicrobial properties, making it a candidate for further development in pharmaceutical applications .

Synthesis Methods

The synthesis of this compound typically involves several steps. One common method includes the reaction of an indole derivative with cyanoacetic acid in the presence of a base like triethylamine, followed by methylation to yield the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl ester group at position 6 participates in nucleophilic substitutions under basic or acidic conditions. For example:

-

Hydrolysis : The ester undergoes saponification to form carboxylic acid derivatives, which are intermediates for further functionalization.

-

Aminolysis : Reaction with amines (e.g., benzylamine) yields amide derivatives, critical for modifying pharmacological properties .

Key Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ester hydrolysis | NaOH (aq.), reflux | Carboxylic acid | 75–85 | |

| Aminolysis | Benzylamine, DMF, 80°C | Amide derivative | 68 |

Cyclization and Annulation Reactions

The oxoindoline core and cyano group facilitate cyclizations to form fused heterocycles:

-

Spirocyclization : Reaction with trimethylorthobenzoate in toluene at 110–140°C produces spiro[indoline-3,4'-pyridine] derivatives via Knoevenagel condensation .

-

Pyridine Ring Formation : The cyano group participates in annulation with malononitrile derivatives to generate 2-aminopyridine-3-carbonitrile systems .

Example Reaction Pathway :

-

Step 1 : Methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate reacts with trimethylorthobenzoate.

-

Step 2 : Distillation of solvents (e.g., toluene) under reflux removes methanol, driving the reaction to form a spirocyclic product .

Optimized Conditions :

Cyano Group Reactivity

The cyano group undergoes:

-

Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) yields aminomethyl derivatives .

Oxoindoline Core Modifications

-

Alkylation : The NH group of the oxoindoline reacts with chloroacetyl chloride or acetic anhydride to form N-acylated derivatives .

-

Condensation : Reaction with cyanoacetic acid forms α-cyanoacrylates, which exhibit antiviral activity .

Synthetic Protocol for N-Acylation :

| Step | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Chloroacetic anhydride | Toluene, 80–130°C | N-Chloroacetyl derivative | 93.5 |

| 2 | Acetic anhydride | Xylene, 125–132°C | N-Acetyl derivative | 73 |

Comparative Analysis of Synthetic Routes

This compound’s multifunctional architecture enables diverse reactivity, making it a cornerstone in synthesizing bioactive molecules and complex heterocycles. Further studies should explore its catalytic asymmetric transformations and in vivo efficacy of derivatives.

Q & A

Basic Research Question

- PXRD : Screen polymorphs by recrystallizing from solvent mixtures (e.g., ethanol/water, acetone/heptane). Index patterns using TOPAS .

- Thermal Analysis : Perform DSC/TGA to identify enantiotropic or monotropic transitions. Heating rates of 10°C/min are optimal .

- Spectroscopic Mapping : Combine Raman spectroscopy with PXRD to correlate vibrational modes with crystal packing .

Pitfall Alert : Avoid over-reliance on single-crystal data; use slurry experiments to confirm stable forms under ambient conditions .

How can synthetic byproducts of this compound be identified and minimized?

Advanced Research Question

- LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Identify byproducts via exact mass (Q-TOF) and isotope patterns .

- Reaction Monitoring : Employ inline PAT tools (e.g., ReactIR) to detect intermediates (e.g., uncyclized precursors) and adjust reaction time/temperature .

- Byproduct Suppression : Add scavengers (e.g., molecular sieves) to sequester water in condensation steps, reducing hydrolysis .

What methodologies enable the study of this compound’s photophysical properties?

Basic Research Question

- UV-Vis Spectroscopy : Dissolve in anhydrous DCM (10⁻⁵ M) and scan from 200–500 nm. Compare with TD-DFT calculations to assign electronic transitions .

- Fluorescence Quenching : Titrate with iodide ions to assess excited-state interactions. Use Stern-Volmer plots to quantify quenching constants .

- Solvatochromism : Test in solvents of varying polarity (cyclohexane to DMSO) to evaluate charge-transfer character .

How can enantiomeric purity of this compound be assessed if chirality is introduced?

Advanced Research Question

- Chiral HPLC : Use a Chiralpak IA-3 column (4.6 × 250 mm) with hexane/ethanol (90:10) at 1.0 mL/min. Detect enantiomers via UV at 254 nm .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra (B3LYP/6-31G*) to confirm absolute configuration .

- Synthetic Control : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during functionalization steps to enforce stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.